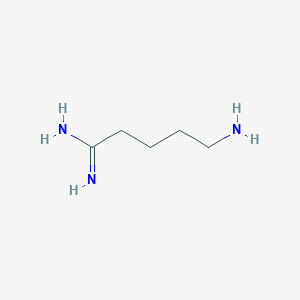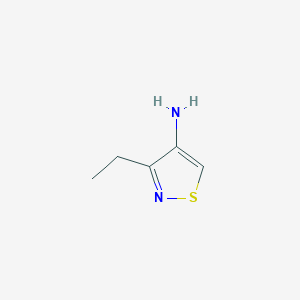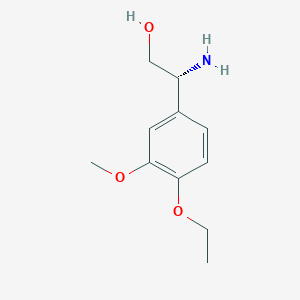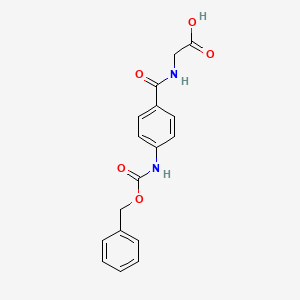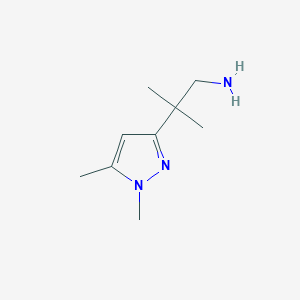
Tert-butyl2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C10H18INO3. It is a heterocyclic compound that contains both iodine and trifluoromethyl groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate with iodine in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions may vary.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine and trifluoromethyl groups on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate involves its interaction with various molecular targets and pathways. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(iodomethyl)morpholine-4-carboxylate: Lacks the trifluoromethyl group, which can affect its reactivity and applications.
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Contains a hydroxyl group instead of an iodine atom, leading to different chemical properties and reactivity.
tert-Butyl 2-(iodomethyl)-6-methylmorpholine-4-carboxylate: Contains a methyl group instead of a trifluoromethyl group, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C11H17F3INO3 |
|---|---|
Molecular Weight |
395.16 g/mol |
IUPAC Name |
tert-butyl 2-(iodomethyl)-6-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H17F3INO3/c1-10(2,3)19-9(17)16-5-7(4-15)18-8(6-16)11(12,13)14/h7-8H,4-6H2,1-3H3 |
InChI Key |
VHGBQSACIUKNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


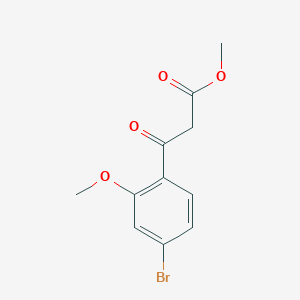
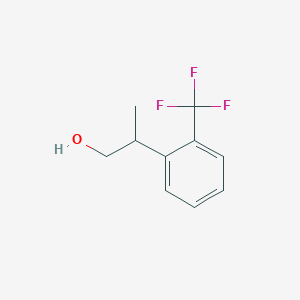
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
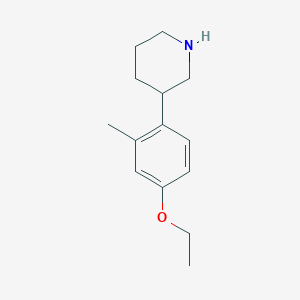
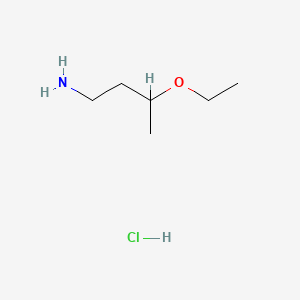
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

